molecular formula C11H14N2O B2829847 1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one CAS No. 113582-21-1

1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one

Cat. No.: B2829847
CAS No.: 113582-21-1
M. Wt: 190.246
InChI Key: RWWRGTMRGWDDLO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one is a nitrogen-containing heterocyclic compound featuring a quinolin-2-one core substituted with a 2-aminoethyl group at the 1-position. This structure combines the aromatic quinoline scaffold with a flexible aminoethyl side chain, which may enhance its binding affinity to biological targets.

Properties

IUPAC Name

1-(2-aminoethyl)-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-7-8-13-10-4-2-1-3-9(10)5-6-11(13)14/h1-4H,5-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWRGTMRGWDDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Effects

The table below summarizes key structural analogs, their substituents, and reported activities:

Compound Name Substituents/Modifications Molecular Weight Key Biological Activities Findings/Notes References
1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one 2-Aminoethyl at 1-position 202.24 (calc.) N/A (hypothetical) Core structure for comparison; potential H3 receptor or antimicrobial activity inferred from analogs. N/A
6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one Dimethylaminoethyl at 1-position, 6-amino group 247.31 Anticancer, antimicrobial Enhanced lipophilicity may improve membrane permeability.
6-Amino-1-ethyl-3,4-dihydroquinolin-2-one Ethyl at 1-position, 6-amino group 190.24 Anticonvulsant (hypothetical) Reduced solubility compared to aminoethyl analogs; increased metabolic stability.
1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Thiazol-4-yl-aminoethyl-piperazine hybrid Variable H3 receptor antagonism Chain length and substituent position (thiazol-4-yl vs. 5-yl) critically affect potency.
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one Hydroxyphenyl at 2-position 239.26 Antimicrobial, antitumor Hydroxyl group enables hydrogen bonding, enhancing target interaction.
6-Amino-1-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2-one Trifluoroethyl at 1-position 247.23 N/A (hypothetical) Fluorine substituents may improve metabolic stability and binding affinity.

Key Structural and Functional Insights

Aminoethyl vs. Alkyl Substituents: The aminoethyl group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to alkyl chains (e.g., ethyl in ). However, alkyl groups (e.g., trifluoroethyl in ) may improve stability and lipophilicity. In H3 receptor antagonists (e.g., ), elongation of the alkyl chain increased potency, suggesting that similar modifications in quinolinone derivatives could optimize activity.

Positional Effects: Thiazole ring positioning (4-yl vs. 5-yl in ) significantly influenced antagonistic activity, highlighting the importance of substituent geometry. In tetrahydroisoquinoline derivatives (), hydroxyl groups at specific positions correlated with antimicrobial efficacy, suggesting that functional group placement is critical.

Bioactivity Trends: Morpholine and piperazine derivatives () exhibited antimicrobial activity due to their ability to disrupt bacterial membranes or enzymes. The aminoethyl group in the target compound may serve a similar role. Fluorinated analogs () are hypothesized to enhance binding through electronegative interactions, though direct evidence for quinolinone derivatives is lacking.

Biological Activity

1-(2-Aminoethyl)-1,3,4-trihydroquinolin-2-one is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on diverse research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a quinoline core which is known for its diverse pharmacological properties. The presence of the aminoethyl group is significant as it may enhance solubility and biological activity.

1. Cholinesterase Inhibition

One of the primary biological activities associated with this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating Alzheimer's disease.

  • Inhibition Potency : Research indicates that certain derivatives of quinolinones exhibit significant AChE inhibition. For instance, compounds with similar structures have shown IC50 values in the range of 0.29 µM to 0.96 µM for AChE inhibition .

2. Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes involved in the breakdown of neurotransmitters. Inhibitors of MAO can also be beneficial in managing neurodegenerative conditions.

  • Activity Profile : In studies involving related compounds, weak inhibition was observed against MAO-A and MAO-B when tested at concentrations of 1 and 10 µM . However, specific data on this compound's activity against these enzymes remains limited.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Quinolinones : A study synthesized a series of quinolinone derivatives and evaluated their inhibitory effects on AChE and MAOs. Among these derivatives, some exhibited potent inhibition against AChE with IC50 values comparable to established drugs like tacrine .
  • Neuroprotective Effects : Another investigation highlighted that certain quinolinone derivatives not only inhibited cholinesterases but also demonstrated neuroprotective effects by modulating other receptors involved in neurodegeneration .

Pharmacological Profile

The pharmacological profile of this compound suggests it could serve as a multitarget agent due to its ability to interact with various biological pathways:

  • Antioxidant Properties : Some studies indicate that quinolinone derivatives possess antioxidant properties which may contribute to their neuroprotective effects .
  • Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) is crucial for any potential therapeutic agent targeting central nervous system disorders. Compounds designed with similar structures have shown favorable BBB penetration characteristics .

Data Summary Table

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Compound NameAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Neuroprotective Effects
This compoundData Not AvailableData Not AvailableData Not AvailablePotentially Positive
Quinoline Derivative QN80.29WeakWeakYes
Quinoline Derivative QN90.96WeakWeakYes

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